molecular formula C39H38BNO2 B15094601 N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine

N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine

Cat. No.: B15094601
M. Wt: 563.5 g/mol
InChI Key: DGQGTHWCTHSWCV-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine is a complex organic compound that features a biphenyl group, a fluorenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine typically involves multiple steps, including the formation of the biphenyl and fluorenyl intermediates, followed by the introduction of the dioxaborolane group. Common synthetic routes include:

    Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

    Borylation Reaction:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, iridium complexes

    Solvents: Toluene, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.

    Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development and therapeutic applications.

    Catalysis: It can serve as a ligand in catalytic systems for various organic transformations.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and coordination with metal centers. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects. The compound’s electronic properties also play a crucial role in its function in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-biphenyl]-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine stands out due to its combination of a biphenyl group, a fluorenyl group, and a dioxaborolane moiety. This unique structure imparts distinct electronic and steric properties, making it highly versatile for various applications in organic electronics, materials science, and medicinal chemistry.

Properties

Molecular Formula

C39H38BNO2

Molecular Weight

563.5 g/mol

IUPAC Name

9,9-dimethyl-N-(4-phenylphenyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]fluoren-2-amine

InChI

InChI=1S/C39H38BNO2/c1-37(2)35-15-11-10-14-33(35)34-25-24-32(26-36(34)37)41(30-20-16-28(17-21-30)27-12-8-7-9-13-27)31-22-18-29(19-23-31)40-42-38(3,4)39(5,6)43-40/h7-26H,1-6H3

InChI Key

DGQGTHWCTHSWCV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C

Origin of Product

United States

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